Atenolol

Catalog No.
S519657
CAS No.
29122-68-7
M.F
C14H22N2O3
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atenolol

CAS Number

29122-68-7

Product Name

Atenolol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform
Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C)
In water, 1.33X10+4 mg/l @ 25 °C
13.3 mg/mL at 25 °C

Synonyms

Atenolol, ICI 66082, ICI-66082, ICI66082, Tenormin, Tenormine

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

The exact mass of the compound Atenolol is 266.16304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13300 mg/l (at 25 °c)0.05 mfreely soluble in methanol; soluble in acetic acid, dmso; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroformfreely soluble in 1 n hcl (300 mg/ml @ 25 °c); less soluble in chloroform (3 mg/ml @ 25 °c)in water, 1.33x10+4 mg/l @ 25 °c13.3 mg/ml at 25 °c>40 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757832. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hypertension (High Blood Pressure)

One of the primary applications of atenolol in research is the management of hypertension. It works by blocking beta-1 adrenergic receptors, which are present in the heart and blood vessels. This action reduces heart rate and blood pressure, making it a valuable tool for researchers studying hypertension and its treatment strategies [].

Multiple studies have confirmed the efficacy of atenolol in lowering blood pressure. A Cochrane review analyzing data from numerous trials concluded that atenolol effectively reduces cardiovascular disease risk in patients with primary hypertension [].

Source

[] Atenolol - StatPearls - NCBI Bookshelf )

Angina Pectoris (Chest Pain)

Angina pectoris is a condition characterized by chest pain caused by reduced blood flow to the heart. Research has shown that atenolol can be beneficial in managing angina. By lowering heart rate and blood pressure, atenolol reduces the heart's workload, leading to decreased oxygen demand and potentially alleviating chest pain [].

Clinical trials have demonstrated the effectiveness of atenolol in treating angina. Studies have shown it reduces the frequency and severity of angina attacks, improving patients' quality of life [].

Source

[] Atenolol - StatPearls - NCBI Bookshelf )

Myocardial Infarction (Heart Attack)

Following a heart attack, research suggests that atenolol can play a role in preventing further complications. It helps reduce the heart's workload and oxygen demand, potentially promoting healing and reducing the risk of another heart attack [].

Studies have investigated the use of atenolol after a heart attack, with results showing a positive impact on patient outcomes. Atenolol use has been linked to reduced mortality and improved survival rates in post-myocardial infarction patients [].

Source

[] Atenolol - StatPearls - NCBI Bookshelf )

Additional Research Areas:

Beyond the established uses mentioned above, scientific research is exploring the potential applications of atenolol in other areas, including:

  • Arrhythmias: Studies are investigating the use of atenolol in controlling certain types of irregular heartbeats [].
  • Anxiety: Preliminary research suggests that atenolol may be helpful in managing anxiety symptoms, although more robust studies are needed [].
  • Infantile Hemangiomas: Atenolol is being explored as an alternative treatment for infantile hemangiomas, which are benign vascular tumors in infants.

Atenolol is a selective beta-1 adrenergic receptor antagonist, commonly used in the management of cardiovascular conditions such as hypertension and angina pectoris. Its chemical structure is represented by the formula C₁₄H₂₂N₂O₃, with a molecular weight of approximately 266.34 g/mol. Atenolol is known for its cardioselectivity, meaning it primarily affects the heart without significantly impacting beta-2 adrenergic receptors found in other tissues, such as the lungs . This selectivity reduces the risk of bronchospasm, making it a preferred choice for patients with respiratory issues.

  • Atenolol acts as a beta-blocker by selectively blocking beta-adrenergic receptors. These receptors are involved in the body's "fight-or-flight" response, influencing heart rate and blood vessel constriction [].
  • By blocking these receptors, atenolol reduces the heart's workload, leading to lowered blood pressure and decreased angina symptoms [].
  • Atenolol is generally well-tolerated, but side effects like fatigue, dizziness, and slow heart rate can occur [].
  • It can interact with other medications, so consulting a healthcare professional is crucial before use [].

Atenolol undergoes minimal hepatic metabolism, primarily being excreted unchanged through the kidneys. The only significant metabolites include a hydroxylated form and a glucuronide conjugate, which account for a small percentage of the drug's excretion . The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which catalyze the hydroxylation reaction . The elimination half-life of atenolol ranges from 6 to 7 hours, and its pharmacokinetics can be affected by renal function, necessitating dosage adjustments in patients with impaired kidney function .

Atenolol's mechanism of action involves blocking beta-1 adrenergic receptors in cardiac tissues. This blockade leads to decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure. Atenolol effectively mitigates the effects of stress hormones like norepinephrine and epinephrine, which are responsible for increasing heart rate and blood pressure during stress or physical activity . Its therapeutic effects manifest within one hour of oral administration and can last over 24 hours .

The synthesis of atenolol typically involves several steps:

  • Formation of the Isopropylamino Group: The process begins with the introduction of an isopropylamino group onto a phenolic compound.
  • Acylation: This is followed by acylation to introduce the carbamoyl group.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Recent studies have explored prodrug formulations of atenolol to enhance its stability and solubility in aqueous solutions, potentially improving its bioavailability .

Atenolol is predominantly used for:

  • Hypertension Management: It lowers blood pressure by reducing cardiac output and inhibiting renin release from the kidneys.
  • Angina Pectoris: By decreasing myocardial oxygen demand, atenolol alleviates chest pain associated with angina.
  • Arrhythmias: It is also utilized off-label to manage certain types of arrhythmias due to its effects on heart rate regulation .

Atenolol belongs to a class of drugs known as beta-blockers. Below is a comparison with other similar compounds:

CompoundSelectivityLipophilicityHalf-LifeKey Uses
AtenololBeta-1Low6-7 hoursHypertension, Angina
MetoprololBeta-1Moderate3-7 hoursHypertension, Heart Failure
PropranololNon-selectiveHigh3-6 hoursHypertension, Anxiety
BisoprololBeta-1Low10-12 hoursHeart Failure, Hypertension

Uniqueness of Atenolol:

  • Atenolol's unique profile includes its cardioselectivity combined with low lipophilicity, resulting in fewer central nervous system side effects compared to non-selective beta-blockers like propranolol. Additionally, its minimal hepatic metabolism reduces the risk of drug interactions significantly .

The synthetic methodologies for atenolol production have evolved significantly since the inception of beta-blocker research in the 1960s. The historical development of atenolol synthesis represents a paradigm shift from early exploratory work to sophisticated industrial processes and environmentally conscious methodologies [1] [2].

The foundational period began in the 1960s when Sir James Black at Imperial Chemical Industries initiated beta-adrenergic receptor antagonist research [1] [3]. This seminal work established the conceptual framework for beta-blocker development, with Black focusing on creating compounds that would decrease the heart's oxygen consumption by interfering with catecholamine effects [1]. The beta-blocker research program at Imperial Chemical Industries grew substantially from three researchers in 1960 to thirteen by the end of 1963, reflecting the strategic importance of this therapeutic area [3].

Atenolol was patented in 1969 and received approval for medical use in 1975 [4]. The compound was developed by Imperial Chemical Industries under the trade name Tenormin and received United States Food and Drug Administration approval in September 1981 [5] [2]. The initial patented chemical routes utilized either 4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid as starting materials [6], establishing the foundation for subsequent synthetic approaches.

The 1980s marked the transition to commercial-scale production with the launch of Tenormin [7]. This period focused on industrial scale-up and purification processes, addressing challenges associated with impurity control and manufacturing efficiency [8]. The early manufacturing processes faced significant operational challenges, including the need for multiple isolation and drying steps, which constrained manufacturing capacity as market demand increased [8].

The 1990s introduced stereoselective synthesis methodologies, recognizing that only the (S)-enantiomer contributes to the beta-blocking effect [9]. This understanding drove development of chiral synthesis approaches, including the use of optically active epichlorohydrin and stereoselective catalysts [10].

The 2000s witnessed the introduction of enzymatic resolution approaches, particularly lipase-catalyzed kinetic resolution methods [11]. These biotechnological approaches offered improved selectivity and reduced environmental impact compared to traditional chemical methods [12].

The 2010s emphasized green chemistry principles, with researchers exploring sustainable synthetic pathways that minimized waste generation and environmental impact [13]. This period saw the development of various environmentally friendly approaches, including the use of renewable solvents and reduced solvent systems [14].

The most recent developments in the 2020s have focused on deep eutectic solvent methods, representing a significant advancement in sustainable pharmaceutical synthesis [15] [16]. These approaches demonstrate the potential for one-pot synthesis with high yields and minimal environmental impact.

Key Intermediate Compounds in Industrial Synthesis

The industrial synthesis of atenolol involves several critical intermediate compounds, each playing a specific role in the overall synthetic pathway. Understanding these intermediates is essential for optimizing reaction conditions and improving overall process efficiency [17].

The primary starting material is 2-(4-hydroxyphenyl)acetamide, which serves as the phenolic substrate for subsequent transformations [6] [17]. This compound, with the molecular formula C8H9NO2 and molecular weight of 151.16 grams per mole, provides the essential phenolic functionality required for ether formation [13]. The synthesis of this intermediate from 4-hydroxyphenylacetonitrile using nitrile hydration catalysts has been reported, offering an alternative route to the traditional approaches [18].

Epichlorohydrin functions as the key alkylating agent for epoxide formation in the synthetic sequence [19] [6]. This compound, with molecular formula C3H5ClO and molecular weight 92.52 grams per mole, undergoes nucleophilic attack by the deprotonated phenolic hydroxyl group to form the glycidyl ether intermediate [15]. The reaction between 2-(4-hydroxyphenyl)acetamide and epichlorohydrin represents a critical step in the synthetic pathway, with reaction conditions significantly affecting product distribution and yield [15].

The glycidyl ether intermediate, possessing molecular formula C11H13NO3 and molecular weight 223.22 grams per mole, serves as the immediate precursor for ring-opening reactions [20]. This compound can exist in equilibrium with its corresponding chlorohydrin form, depending on reaction conditions and solvent environment [12]. The glycidyl ether intermediate is particularly important for stereoselective synthesis approaches, as the epoxide ring-opening reaction determines the stereochemical outcome of the final product [21].

The chlorohydrin intermediate, with molecular formula C11H16ClNO3 and molecular weight 261.70 grams per mole, represents an alternative pathway in atenolol synthesis [12] [11]. This intermediate undergoes nucleophilic substitution with isopropylamine to yield the final product. The chlorohydrin intermediate is particularly significant in enzymatic resolution approaches, where lipase-catalyzed kinetic resolution can provide access to enantiopure building blocks [11] [22].

Industrial processes must carefully control the formation and conversion of these intermediates to minimize impurity formation and maximize yield [8]. The bis-ether impurity, formed through reaction of two molecules of the phenolic starting material with one molecule of epichlorohydrin, represents a significant byproduct that requires removal through crystallization and filtration procedures [8]. Similarly, the tertiary amine impurity, formed through side reactions during the amination step, necessitates additional purification steps [8].

The successful management of these intermediates in industrial processes requires optimization of reaction temperatures, solvent systems, and purification protocols [8]. Modern approaches, particularly those utilizing deep eutectic solvents, have demonstrated the ability to minimize intermediate isolation steps while maintaining high product purity [15].

Stereoselective Synthesis of (S)-Atenolol Enantiomer

The development of stereoselective synthesis methods for (S)-atenolol represents a significant advancement in pharmaceutical manufacturing, driven by the recognition that only the (S)-enantiomer possesses therapeutic beta-blocking activity [9]. Multiple approaches have been developed to access this pharmacologically active enantiomer with high optical purity.

The Jacobsen catalyst approach utilizing (R,R)-salen cobalt(III) acetate has demonstrated exceptional performance in stereoselective synthesis [23] [21]. This method employs hydrolytic kinetic resolution of terminal epoxides at room temperature, achieving enantiomeric excess values of 98 percent [23] [21]. The process involves formation of the racemic glycidyl ether intermediate followed by catalyst-mediated resolution to provide the desired (S)-configuration. The high enantioselectivity achieved through this approach makes it particularly attractive for large-scale preparation of (S)-atenolol [21].

Lipase-catalyzed kinetic resolution has emerged as a prominent enzymatic approach for stereoselective synthesis [12] [11]. Various lipase preparations have been evaluated, with Candida antarctica lipase showing maximum enantioselectivity in transesterification reactions using vinyl acetate as the acyl donor [11]. The enzymatic resolution of racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide affords the (S)-alcohol along with the (R)-acetate, with 48.9 percent conversion and enantioselectivity values exceeding 200 [11]. This approach offers the advantage of mild reaction conditions and high selectivity, though yields are inherently limited by the kinetic resolution mechanism.

The chiral epichlorohydrin approach provides direct access to enantiopure intermediates through the use of optically active starting materials [19] [24]. This method involves reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin or (S)-epichlorohydrin under basic conditions, followed by ring-opening with isopropylamine [24]. While this approach can achieve enantiomeric excess values greater than 99 percent, the overall yield is typically limited to approximately 10 percent due to the multi-step nature of the process [12].

Candida antarctica lipase B has been specifically investigated for kinetic resolution of chlorohydrin intermediates [12] [22]. This enzymatic approach utilizes the lipase's selectivity for specific enantiomers in acetylation reactions, providing access to enantiopure building blocks for atenolol synthesis [12]. The method achieves enantiomeric excess values greater than 99 percent for the resolved chlorohydrin, though the overall yield of (S)-atenolol is approximately 9.9 percent [12]. Despite the moderate yield, this approach aligns with green chemistry principles through the use of enzymatic catalysis.

Hydrolytic kinetic resolution using specialized catalysts has been developed as an alternative stereoselective approach [21]. This method operates at room temperature and can achieve high enantioselectivity, though specific yield data varies depending on the catalyst system employed. The approach offers advantages in terms of reaction conditions and catalyst efficiency.

The implementation of stereoselective synthesis methods requires careful consideration of catalyst costs, reaction scalability, and product isolation procedures [12]. While these methods provide access to the pharmacologically active (S)-enantiomer, the inherent limitations of kinetic resolution approaches in terms of theoretical maximum yield (50 percent) present ongoing challenges for industrial implementation. Recent advances in catalyst development and process optimization continue to address these limitations, making stereoselective synthesis increasingly viable for commercial production.

Green Chemistry Approaches to Optimize Reaction Efficiency

The development of green chemistry approaches for atenolol synthesis represents a significant paradigm shift toward sustainable pharmaceutical manufacturing. These methodologies aim to minimize environmental impact while maintaining or improving reaction efficiency and product quality [15] [16].

Deep Eutectic Solvents have emerged as a transformative approach for sustainable atenolol synthesis [15] [16]. The choline chloride and ethylene glycol system has demonstrated particular efficacy, enabling one-pot, two-step synthesis with an overall yield of 95 percent [15]. This approach eliminates the need for traditional organic solvents, reduces waste generation, and operates under mild reaction conditions. The Deep Eutectic Solvent system facilitates both the initial epoxide formation and subsequent ring-opening reaction through hydrogen bonding networks that assist nucleophilic attack [15]. The scalability of this process has been successfully demonstrated at gram-scale production, emphasizing its potential for industrial applications [15].

The mechanism of Deep Eutectic Solvent-mediated synthesis involves formation of hydrogen bonds between the solvent components and reagents, facilitating epoxide ring-opening and subsequent amine substitution [15]. The choline chloride and ethylene glycol system provides a unique microenvironment that promotes selective nucleophilic attack at the less-hindered position of the epoxide, yielding the desired regioisomer with high selectivity [15]. The ability to recover and reuse the Deep Eutectic Solvent system for multiple reaction cycles further enhances the environmental credentials of this approach [15].

Glycerol has been investigated as an eco-friendly reaction medium for atenolol synthesis, particularly in the final amination step [6] [14]. This renewable solvent offers advantages in terms of biodegradability and reduced toxicity compared to traditional organic solvents [14]. The use of glycerol as a green promoting medium has been shown to facilitate aryloxy propanolamine synthesis under operationally simple conditions [14]. The scalable nature of glycerol-mediated synthesis makes it particularly attractive for industrial implementation.

Ionic liquid-based synthesis approaches have been developed to address solubility challenges while maintaining green chemistry principles [11] [25]. The use of ionic liquids as solvents for lipase-catalyzed kinetic resolution has demonstrated improved catalytic parameters and enzyme reusability compared to conventional organic solvents [26]. Ionic liquids provide unique solvation properties that can enhance enzyme stability and selectivity while facilitating product separation and catalyst recovery [26].

Solvent-free synthesis conditions represent another green chemistry approach that eliminates volatile organic compounds entirely [27]. Sulfated tungstate catalysis under solvent-free conditions has been reported for epoxide opening reactions relevant to atenolol synthesis [27]. This approach operates at elevated temperatures (70°C) with high catalytic efficiency, achieving yields of approximately 90 percent [27]. The elimination of solvents reduces waste generation and simplifies product isolation procedures.

The implementation of green chemistry approaches requires careful evaluation of multiple factors, including reaction efficiency, product quality, scalability, and overall environmental impact [15]. Life cycle assessment studies using tools such as the First Pass Chemical Engineering 21 Metrics Toolkit have demonstrated the superiority of Deep Eutectic Solvent-based synthesis compared to existing methods [15]. The 'greenness' evaluation encompasses solvent selection, energy consumption, waste generation, and catalyst recovery, providing a comprehensive assessment of environmental impact.

Recent advances in green chemistry for atenolol synthesis have focused on integrating multiple sustainable principles into unified synthetic strategies [15]. The combination of renewable solvents, mild reaction conditions, high atom economy, and minimal waste generation represents the current state-of-the-art in sustainable pharmaceutical synthesis. These approaches demonstrate that environmental responsibility and synthetic efficiency are not mutually exclusive objectives, paving the way for more sustainable pharmaceutical manufacturing practices.

The thermal behavior of atenolol has been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [1]. The compound exhibits a sharp endothermic melting event with a peak temperature of 155.04°C, occurring within the range of 152-157°C [1] [2] [3]. This melting point is consistent across multiple studies and represents the transition from the crystalline solid state to the liquid phase.

The enthalpy of fusion for atenolol has been determined to be -126.42 J/g through calorimetric analysis [1]. This value represents the energy required to overcome the intermolecular forces within the crystal lattice during the melting process. The negative sign indicates that energy must be supplied to the system to achieve fusion, which is characteristic of endothermic melting transitions.

Thermogravimetric analysis reveals that atenolol maintains thermal stability up to approximately 200°C, beyond which thermal decomposition begins [1]. Prior to decomposition, the compound shows minimal mass loss of 0.56%, corresponding to the evaporation of volatile materials [1]. The thermal decomposition process occurs in three distinct stages: 201-333°C with 28% mass loss, 333-507°C with 46.6% mass loss, and 507-900°C with 12.7% mass loss [1].

Table 1: Thermodynamic Parameters of Atenolol

ParameterValueReference
Melting Point (Tpeak)155.04°CCitation 1 (DSC analysis)
Melting Point Range152-157°CCitations 1, 55, 68
Enthalpy of Fusion (ΔHfusion)-126.42 J/gCitation 1 (DSC analysis)
Thermal Decomposition Onset200°CCitation 1 (TG analysis)
Mass Loss (volatile material)0.56%Citation 1 (TG analysis)
Density1.1 ± 0.1 g/cm³Citations 55, 58
Molecular Weight266.34 g/molCitations 55, 57, 63, 66, 68

The molecular density of atenolol is reported as 1.1 ± 0.1 g/cm³ [2] [4], indicating a relatively compact crystal structure. The molecular weight is consistently reported as 266.34 g/mol across multiple sources [2] [5] [6] [7] [3], corresponding to the molecular formula C₁₄H₂₂N₂O₃.

Solubility Behavior in Aqueous and Organic Media

Atenolol exhibits complex solubility behavior that varies significantly depending on the solvent system and environmental conditions. The compound demonstrates notably higher solubility in aqueous media compared to most organic solvents, reflecting its hydrophilic nature [8] [7].

In pure water systems, atenolol solubility shows temperature dependence. At 20°C, the solubility is reported as 13.3 mg/mL [9], while at 37°C, it increases to 26.5 mg/mL [8] [7]. This temperature-dependent increase in aqueous solubility follows typical thermodynamic principles where higher temperatures generally enhance dissolution rates and equilibrium solubilities.

The compound demonstrates exceptional solubility in acidic aqueous media. In 1N hydrochloric acid at 25°C, atenolol achieves a solubility of 300 mg/mL [7], representing a more than ten-fold increase compared to neutral aqueous conditions. This enhanced solubility in acidic conditions is attributed to the protonation of the basic amine group, which increases the compound's hydrophilic character and promotes ionic interactions with the aqueous medium.

Table 2: Solubility Behavior of Atenolol in Various Solvents

SolventSolubilitySolubility CategoryReference
Water (20°C)13.3 mg/mLHighCitation 43
Water (25°C)13.5 mg/LLowCitation 63
Water (37°C)26.5 mg/mLHighCitations 33, 66
1N HCl (25°C)300 mg/mLFreely solubleCitation 66
Chloroform (25°C)3 mg/mLLess solubleCitation 66
Ethanol53 mg/mL (198.99 mM)SolubleCitation 57
MethanolSolubleSolubleCitation 68
DMSO53 mg/mL (198.99 mM)SolubleCitation 57
Ethyl acetateInsolubleInsolubleCitation 68
DichloromethaneLimitedLimitedCitation 65

In organic solvent systems, atenolol shows preferential solubility in polar protic solvents. Ethanol and dimethyl sulfoxide both support solubilities of 53 mg/mL (198.99 mM) [5], indicating favorable intermolecular interactions between the drug molecule and these polar solvents. Methanol also provides good solubility characteristics [3], consistent with the pattern of enhanced dissolution in polar protic media.

Conversely, atenolol demonstrates poor solubility in non-polar and aprotic organic solvents. The compound is essentially insoluble in ethyl acetate [3] and shows limited solubility in dichloromethane [10]. Chloroform, despite being a polar aprotic solvent, supports only 3 mg/mL solubility at 25°C [7], highlighting the importance of hydrogen bonding capability in the solvent system.

Studies investigating atenolol solubility in binary solvent mixtures reveal complex behavior patterns. In ethanol-water systems, solubility reaches maximum values at intermediate compositions rather than in pure solvents [11] [12]. This behavior suggests specific solvation effects and preferential solvation phenomena where the drug molecule interacts differently with mixed solvent environments compared to pure solvent systems.

Partition Coefficients (LogP) and Bioavailability Predictions

The partition coefficient of atenolol represents a critical physicochemical parameter that directly influences its bioavailability and pharmacokinetic properties. The compound consistently demonstrates low lipophilicity across multiple measurement conditions and methodologies.

The logarithm of the octanol-water partition coefficient (LogP) for atenolol is reported as 0.23 [13] [8] [7], indicating a strong preference for the aqueous phase over the lipophilic octanol phase. This low LogP value classifies atenolol as a hydrophilic compound with limited lipophilic character, which significantly impacts its membrane permeation characteristics and tissue distribution properties.

Temperature-dependent studies reveal that atenolol's partition coefficient increases with increasing temperature. At 298.15 K, the LogP is measured as 0.16 ± 0.01 [14], while higher temperatures (310.15 K and 314.15 K) show progressively increased values [15] [14]. This temperature dependence reflects changes in the thermodynamic driving forces governing the partitioning process and the relative strength of intermolecular interactions in the two phases.

Table 3: Partition Coefficients and Bioavailability Predictions

ParameterValueCharacteristicsReference
Log P (octanol/water)0.23HydrophilicCitations 18, 33, 66
Log P at 298.15 K0.16 ± 0.01HydrophilicCitation 30
Log P at 310.15 KHigher than 298.15 KTemperature dependentCitations 22, 30
Log P at 314.15 KHigher than 310.15 KTemperature dependentCitations 22, 30
Log D (pH 7.4)Variable with pHpH dependentCitation 25
BCS ClassificationClass IIIHigh solubility, low permeabilityCitations 50, 63

The distribution coefficient (LogD) at physiological pH 7.4 shows different values compared to the intrinsic partition coefficient due to ionization effects [16]. Since atenolol contains an ionizable amine group with a pKa of 9.4, a significant portion of the molecule exists in ionized form at physiological pH, further reducing its lipophilicity and membrane permeation potential.

Based on its solubility and permeability characteristics, atenolol is classified as a Biopharmaceutics Classification System Class III compound [17] [6]. This classification indicates high solubility but low permeability, suggesting that dissolution is rapid but membrane permeation represents the rate-limiting step in absorption processes. This classification has important implications for formulation strategies and bioequivalence considerations.

The low partition coefficient correlates with atenolol's pharmacokinetic profile, including its incomplete oral absorption (approximately 50% bioavailability) [18] [19], limited central nervous system penetration due to poor blood-brain barrier permeation [20], and predominantly renal elimination with minimal hepatic metabolism [18] [21]. These characteristics reflect the hydrophilic nature of the compound and its limited ability to traverse lipophilic biological membranes.

Ionization Constants (pKa) and pH-Dependent Speciation

The ionization behavior of atenolol is characterized by the presence of a secondary amine group that exhibits basic properties under physiological conditions. Potentiometric titration studies have consistently determined the acid dissociation constant (pKa) to be 9.4 [22] [23] [24].

The pKa determination has been conducted under standardized conditions using ionic strength of 0.1 M potassium chloride to maintain consistent activity coefficients [24]. Due to solubility limitations in pure aqueous systems, measurements are typically performed in 20% methanol-water mixtures [24], which provides adequate solubility while maintaining the fundamental ionization characteristics of the compound.

Table 4: Ionization Constants and pH-Dependent Speciation

ParameterValueDetailsReference
pKa (primary)9.4Secondary amine groupCitations 21, 28, 37
pKa (literature range)9.4-9.6Potentiometric titrationCitations 37, 63
Ionic strength conditions0.1 M KClStandard conditionsCitation 37
Solvent system20% methanol/waterTo overcome solubility issuesCitation 37
pH-dependent speciationAlmost completely ionized at pH 5.5-7.4Based on pKa of 9.4Citation 28

The pKa value of 9.4 indicates that atenolol behaves as a weak base under physiological conditions. At pH values significantly below the pKa, the amine group becomes protonated, resulting in a positively charged species that exhibits enhanced water solubility and reduced lipophilicity. Conversely, at pH values above the pKa, the compound exists predominantly in its neutral, unprotonated form.

At physiological pH ranges (5.5-7.4), atenolol is almost completely ionized [23], existing primarily as the protonated cationic species. This ionization state significantly influences the compound's pharmacokinetic behavior, including its absorption, distribution, and elimination characteristics. The predominant ionic form at physiological pH contributes to the compound's hydrophilic nature and limited membrane permeation capacity.

The pH-dependent speciation has important implications for formulation development and drug delivery strategies. In gastric conditions (pH 1-2), atenolol exists almost exclusively in the protonated form, which explains its enhanced solubility in acidic media [7]. As the compound progresses through the gastrointestinal tract and encounters higher pH environments, the degree of ionization decreases, potentially affecting absorption characteristics.

The ionization behavior also influences the compound's interaction with biological transporters and its renal elimination characteristics. The predominantly cationic nature of atenolol at physiological pH facilitates its recognition by organic cation transporters [23], which may contribute to its absorption and elimination processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White, crystalline powder
Crystals from ethyl acetate
Colorless crystals

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

266.16304257 g/mol

Monoisotopic Mass

266.16304257 g/mol

Heavy Atom Count

19

LogP

0.16
0.16 (LogP)
log Kow= 0.16
0.16

Appearance

Solid powder

Melting Point

158-160
146 - 148 °C
147 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50VV3VW0TI

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 84 of 87 companies with hazard statement code(s):;
H302 (82.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (69.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (67.86%): Suspected of causing cancer [Warning Carcinogenicity];
H362 (77.38%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Indicated** for: 1) Management of hypertension alone and in combination with other antihypertensives. 2) Management of angina pectoris associated with coronary atherosclerosis. 3) Management of acute myocardial infarction in hemodynamically stable patients with a heart rate greater than 50 beats per minutes and a systolic blood pressure above 100 mmHg. **Off-label** uses include: 1) Secondary prevention of myocardial infarction. 2) Management of heart failure. 3) Management of atrial fibrillation. 4) Management of supraventricular tachycardia. 5) Management of ventricular arrythmias such as congenital long-QT and arrhythmogenic right ventricular cardiomyopathy. 6) Management of symptomatic thyrotoxicosis in combination with [methimazole]. 7) Prophylaxis of migraine headaches. 8) Management of alcohol withdrawal.
FDA Label

Livertox Summary

Atenolol is a cardioselective beta-blocker that is widely used in the treatment of hypertension and angina pectoris. Atenolol has been linked to rare cases of drug induced liver injury, some of which have been fatal.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Therapeutic Uses

Adrenergic beta-Antagonists; Anti-Arrhythmia Agents; Antihypertensive Agents; Sympatholytics
Atenolol has been used with good results alone or in conjunction with a benzodiazepine in the management of acute alcohol withdrawal in a limited number of patients.
Atenolol ... /is/ indicated in the treatment of classic angina pectoris, also referred to as "effort-associated angina". /Included in US product labeling/
Atenolol /is/ used in the treatment of mitral value prolapse syndrome. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for ATENOLOL (12 total), please visit the HSDB record page.

Pharmacology

Atenolol is a cardio-selective beta-blocker and as such exerts most of its effects on the heart.[label] It acts as an antagonist to sympathetic innervation and prevents increases in heart rate, electrical conductivity, and contractility in the heart due to increased release of norepinephrine from the peripheral nervous system.[label,T116,A178258] Together the decreases in contractility and rate produce a reduction in cardiac output resulting in a compensatory increase in peripheral vascular resistance in the short-term. This response later declines to baseline with long-term use of atenolol. More importantly, this reduction in the work demanded of the myocardium also reduces oxygen demand which provides therapeutic benefit by reducing the mismatch of oxygen supply and demand in settings where coronary blood flow is limited, such as in coronary atherosclerosis. Reducing oxygen demand, particularly due to exercise, can reduce the frequency of angina pectoris symptoms and potentially improve survival of the remaining myocardium after myocardial infarction. The decrease in rate of sinoatrial node potentials, electrical conduction, slowing of potentials traveling through the atrioventricular node, and reduced frequency of ectopic potentials due to blockade of adrenergic beta receptors has led to benefit in arrhythmic conditions such as atrial fibrillation by controlling the rate of action potential generation and allowing for more effective coordinated contractions. Since a degree of sympathetic activity is necessary to maintain cardiac function, the reduced contractility induced by atenolol may precipitate or worsen heart failure, especially during volume overload.[label] The effects of atenolol on blood pressure have been established, although it is less effective than alternative beta-blockers, but the mechanism has not yet been characterized.[label,T116] As a β1 selective drug, it does not act via the vasodilation produced by non-selective agents.[T116] Despite this there is a sustained reduction in peripheral vascular resistance, and consequently blood pressure, alongside a decrease in cardiac output. It is thought that atenolol's antihypertensive activity may be related to action on the central nervous system (CNS) or it's inhibition of the renin-aldosterone-angiotensin system rather than direct effects on the vasculature.[label] Atenolol produces CNS effects similar to other beta-blockers, but does so to a lesser extent due to reduces ability to cross the blood-brain barrier.[T116] It has the potential to produce fatigue, depression, and sleep disturbances such as nightmares or insomnia.[label,T116] The exact mechanisms behind these have not been characterized but their occurrence must be considered as they represent clinically relevant adverse effects. Atenolol exerts some effects on the respiratory system although to a much lesser extent than non-selective beta-blockers.[label] Interaction with β2 receptors in the airways can produce bronchoconstriction by blocking the relaxation of bronchial smooth muscle mediated by the sympathetic nervous system.[T116] The same action can interfere with β-agonist therapies used in asthma and chronic obstructive pulmonary disease.[label,A178258,T116] Unlike some other beta-blocker drugs, atenolol does not have intrinsic sympathomimetic or membrane stabilizing activity nor does it produce changes in glycemic control.[label]
Atenolol is a synthetic isopropylamino-propanol derivative used as an antihypertensive, hypotensive and antiarrhythmic Atenolol acts as a peripheral, cardioselective beta blocker specific for beta-1 adrenergic receptors, without intrinsic sympathomimetic effects. It reduces exercise heart rates and delays atrioventricular conduction, with overall oxygen requirements decreasing. (NCI04)

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Antagonists

ATC Code

C07AB03
C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB03 - Atenolol

Mechanism of Action

Atenolol is a cardioselective beta-blocker, called such because it selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors. Selective activity at the β1 receptor produces cardioselectivity due to the higher population of this receptor in cardiac tissue. Some binding to β2 and possibly β3 receptors can still occur at therapeutic dosages but the effects mediated by antagonizing these are significantly reduced from those of non-selective agents. β1 and β2 receptors are Gs coupled therefore antagonism of their activation reduces activity of adenylyl cyclase and its downstream signalling via cyclic adenosime monophosphate and protein kinase A (PKA). In cardiomyocytes PKA is thought to mediate activation of L-type calcium channels and ryanodine receptors through their phosphorylation. L-type calcium channels can then provide an initial rise in intracellular calcium and trigger the ryanodine receptors to release calcium stored in the sarcoplasmic reticulum (SR) and increased contractility. PKA also plays a role in the cessation of contraction by phosphorylating phospholamban which in turn increases the affinity of SR Ca2+ ATPase to increase reuptake of calcium into the SR. It also phophorylates troponin I to reduce affinity of the protein for calcium. Both of these events lead to a reduction in contraction which, when coupled with the initial increase in contraction, allows for faster cycling and consequently higher heart rate with increased contractility. L-type calcium channels are also a major contributor to cardiac depolarization and their activation can increase frequency of action potentials and possibly the incidence of ectopic potentials. Similar inihibitory events occur in the bronchial smooth muscle to mediate relaxation including phosphorylation of myosin light-chain kinase, reducing its affinity for calcium. PKA also inhibits the excitatory Gq coupled pathway by phosphorylating the inositol trisphosphate receptor and phospholipase C resulting in inhibition of intracellular calcium release. Antagonism of this activity by beta-blocker agents like atenolol can thus cause increased bronchoconstriction.
By inhibiting myocardial beta 1-adrenergic receptors, atenolol produces negative chronotropic and inotropic activity. The negative chronotropic action of atenolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by about 25-35%. High doses of the drug may produce sinus arrest, especially in patients with sinoatrial node disease (eg, sick sinus syndrome). Atenolol also slows conduction in the atrioventricular nose. Although stroke index may be increased moderately by about 10%, atenolol usually reduces cardiac output by about 20% probably secondary to its effect on heart rate. The decrease in myocardial contractability and heart rate, as well as the reduction in blood pressure, produced by atenolol generally lead to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris; however, atenolol can increase oxygen requirements by increasing left ventricular fiber length and end-diastolic pressure, particularly in patients with cardiac failure.
Atenolol suppresses plasma renin activity and suppresses the renin aldosterone angiotensin system.
The toxic actions of beta-blockers appear to be related to properties such as membrane depressant activity and possibly due to actions on beta-adrenoceptors distinct from those in the cardiovascular system.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

29122-68-7
60966-51-0

Absorption Distribution and Excretion

Approximately 50% of an oral dose is absorbed from the gastrointestinal tract, with the remainder being excreted unchanged in the feces. Administering atenolol with food can decrease the AUC by about 20%. While atenolol can cross the blood-brain barrier, it does so slowly and to a small extent.
85% is eliminated by the kidneys following IV administration with 10% appearing in the feces.
Total Vd of 63.8-112.5 L. Atenolol distributes into a central volume of 12.8-17.5 L along with two peripheral compartments with a combined volume of 51-95 L. Distribution takes about 3 hrs for the central compartment, 4 hrs for the shallower peripheral compartment, and 5-6 hrs for the deeper peripheral compartment.
Total clearance is estimated at 97.3-176.3 mL/min with a renal clearance of 95-168 mL/min.
In animals, atenolol is well distributed into most tissues and fluids except brain and /cerebrospinal fluid/. Unlike propranolol, only a small portion of atenolol is apparently distributed into the CNS.
Approximately 5-15% of atenolol is bound to plasma protein.
Atenolol readily crosses the placenta, and has been detected in cord blood. During continuous administration, fetal serum concentrations of the drug are probably equivalent to those in maternal serum. Atenolol is distributed into milk; peak milk concentrations of the drug are higher than peak serum concentrations after an individual dose, and the area under the milk concentration-time (AUC) is substantially greater than that of the serum AUC in lactating women receiving the drug continuously.
Atenolol is rapidly but incompletely absorbed from the GI tract. Only about 50-60% of an oral dose of atenolol is absorbed. In healthy adults, peak plasma concentrations of 1-2 ug/ml are achieved 2-4 hours after oral administration of a single 200 mg dose of atenolol. An approximately fourfold interindividual variation in plasma concentrations attained has been reported with a specific oral dose of atenolol. Peak plasma atenolol concentrations are achieved within 5 minutes following direct IV injection of the drug, and decline rapidly during an initial distribution phase; after the first 7 hours, plasma concentrations reportedly decline with an elimination half-life similar to that of orally administered drug.
For more Absorption, Distribution and Excretion (Complete) data for ATENOLOL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Minimal metabolism in the liver. The sole non-conjugated metabolite is the product of a hydroxylation reaction at the carbon between the amide and benzene groups. The only other metabolite to be confirmed is a glucuronide conjugate. These metabolites make up 5-8% and 2% of the renally excreted dose with 87-90% appearing as unchanged drug. The hydroxylated metabolite is exerts 1/10th the beta-blocking activity of atenolol.
Minimal hepatic metabolism; removable by hemodialysis; very low lipid solubility.
Little or no metabolism of atenolol occurs in the liver. Approximately 40-50% of an oral dose of the drug is excreted in urine unchanged. The remainder is excreted unchanged in feces, principally as unabsorbed drug. About 1-12% of atenolol is reportedly removed by hemodialysis.
Hepatic (minimal) Route of Elimination: Approximately 50% of an oral dose is absorbed from the gastrointestinal tract, the remainder being excreted unchanged in the feces. Unlike propranolol or metoprolol, but like nadolol, atenolol undergoes little or no metabolism by the liver, and the absorbed portion is eliminated primarily by renal excretion. Half Life: 6-7 hours

Wikipedia

Atenolol
Arsenic_trisulfide

Drug Warnings

Atenolol should be used with caution and in reduced dosage in patients with impaired renal function, especially when creatinine clearance is less than 35 ml/minute per 1.73 sq m. ... Patients receiving atenolol after hemodialysis /should/ be administered the drug under close supervision in a hospital setting, since marked hypotension may occur.
Atenolol is contraindicated in patients with sinus bradycardia, AV block greater than first degree, cardiogenic shock, and overt cardiac failure.
Atenolol should be used with caution in patients undergoing major surgery involving general anesthesia. The necessity of withdrawing beta-adrenergic blocking therapy prior to major surgery is controversial. Severe, protracted hypotension and difficulty in restarting or maintaining a heart beat have occurred during surgery in some patients who have received beta-adrenergic blocking agents.
Abrupt withdrawal of atenolol may exacerbate angina symptoms and/or precipitate myocardial infarction and venticular arrhythmias in patients with coronary artery disease, or may precipitate thyroid storm in patients with thyrotoxicosis. Therefore, patients receiving atenolol (especially those with ischemic heart disease) should be warned not to interrupt or discontinue therapy without consulting their physician.
For more Drug Warnings (Complete) data for ATENOLOL (12 total), please visit the HSDB record page.

Biological Half Life

6-7 hrs.
In patients with normal renal function, atenolol has a plasma half-life (t1/2) of 6-7 hours. Children with normal renal function may exhibit a shorter elimination half-life. In one study in children ages 5-16 (mean: 8.9) with arhythmias and normal renal and hepatic function, the terminal elimination half-life averaged 4.6 hours. Plasma t1/2 of the drug increases to 16-27 hours in patients with creatinine clearances of 15-35 ml/minute per 1.73 sq m and exceeds 27 hours with progressive renal impairment.
The half-life in the elderly was significantly longer (8.8 + or - 0.9 hr) compared with that in the young (5.8 + or - 1.1 hr) (p < 0.01).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Cardiovascular system -> Beta blockers -> Beta blocking agents, selective
Pharmaceuticals

Analytic Laboratory Methods

Analyte: atenolol; matrix: chemical purity; procedure: liquid chromatography with detection at 226 nm and comparison to standards
Analyte: atenolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: atenolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: atenolol; matrix: pharmaceutical preparation (injection solution); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for ATENOLOL (8 total), please visit the HSDB record page.

Storage Conditions

Atenolol tablets ... should be protected from heat, light, and moisture and stored in well closed, light-resistent containers at 20-30 °C. Atenolol injection should be stored at room temperature between 20-25 °C and protected from light.

Interactions

Concomitant administration of atenolol with reserpine may increase the incidence of hypotension and bradycardia as compared with atenolol alone, because of reserpine's catecholamine-depleting activity. Atenolol also is additive with and may potentiate the hypotensive actions of other hypotensive agents (e.g., hydralazine, methylodpa).
It has been shown that paradoxical pressor response to a beta adrenoceptor antagonist occurs in conscious rats pretreated with an alpha adrenoceptor antagonist. This study examines the influence of anaesthetic agents on mean arterial pressure response to a beta blocker. ... IV injections of all three beta blockers caused dose dependent increases in mean arterial pressure in urethane anesthetized rats. In halothane anesthetized rats, propranolol and atenolol did not alter mean arterial pressure ... In the presence of pentobarbitone, none of the beta blockers raised mean arterial pressure. ... /When/ propranolol or atenolol were iv injected in pentobarbitone anesthetized rats treated with both phentolamine and adrenaline, /they both/ ... raised the mean arterial pressure. /These/ results show that anesthetic agents differentially affect the mean arterial pressure response to a beta blocker.
In a recent study in which metabolic characteristics of newly detected obese and nonobese hypertensive subjects were compared with those of normotensive subjects, insulin sensitivity was decreased, fasting insulin values and insulin values after an intravenous glucose tolerance test were increased, and fasting and intravenous glucose tolerance glucose values were increased in both hypertensive groups. ... The effects of various antihypertensive agents on these metabolic variables have been assessed in prospective trials. Treatment with the beta 1 selective blocking agents metoprolol and atenolol was associated with decreased insulin sensitivity and increased fasting values of insulin and glucose.
A double blind, randomized, crossover study of the pharmacokinetics of nifedipine and atenolol was conducted in 15 healthy male subjects (mean age 32 yr) who received a single oral tablet containing 50 mg atenolol, a sustained action tablet containing 20 mg nifedipine, both the atenolol and nifedipine tablets together, or an oral capsule containing 50 mg atenolol and 20 mg sustained release nifedipine. There was no difference between atenolol alone, given with nifedipine tablet or in the combination tablet with respect to time to maximum blood concentration or elimination half-life. ... /In conclusion,/ the fixed combination of nifedipine and atenolol is bioequivalent to the free combination and the bioavailability of both drugs in the fixed combination is equivalent to that of the single tablets.
For more Interactions (Complete) data for ATENOLOL (14 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light: A mechanistic study

Alice Pavanello, Debora Fabbri, Paola Calza, Debora Battiston, Miguel A Miranda, M Luisa Marin
PMID: 34243022   DOI: 10.1016/j.jphotobiol.2021.112250

Abstract

There is a current concern, among the scientific community, on the pollutants classified as "persistent organic pollutants (POPs)". Pharmaceuticals and personal care products (PPCPs) belong to this family of contaminants; therefore, it is necessary to find more efficient techniques able to achieve their removal from the environment. This study focuses on two different pharmaceuticals: carbamazepine and atenolol, chosen for their widespread use and their different chemical and medical properties. In this work, an organic dye, acetylated riboflavin, has been used in combination with visible light to achieve the photodegradation of these two POPs in <2 h. Moreover, photophysical experiments demonstrated the involvement of the singlet and triplet excited states of acetylated riboflavin and the generated singlet oxygen in the removal of these drugs. Besides, a detailed UFLC-MS-MS analysis of the photoproducts confirmed the oxidation of the drugs. Finally, a plausible mechanism has been postulated.


Using Prescription and Wastewater Data to Estimate the Correction Factors of Atenolol, Carbamazepine, and Naproxen for Wastewater-Based Epidemiology Applications

Jianfa Gao, Benjamin J Tscharke, Phil M Choi, Jake W O'Brien, Tim Boogaerts, Hui Jiang, Mengting Yang, Samantha A Hollingworth, Phong K Thai
PMID: 33988986   DOI: 10.1021/acs.est.1c00931

Abstract

The correction factor (CF) is a critical parameter in wastewater-based epidemiology (WBE) that significantly influences the accuracy of the final consumption estimates. However, most CFs have been derived from a few old pharmacokinetic studies and should be re-evaluated and refined to improve the accuracy of the WBE approach. This study aimed to review and estimate the CFs for atenolol, carbamazepine, and naproxen for WBE using the daily mass loads of those pharmaceuticals in wastewater and their corresponding dispensed prescription data in Australia. Influent wastewater samples were collected from wastewater treatment plants serving approximately 24% of the Australian population and annual national dispensed prescription data. The estimated CFs for atenolol and carbamazepine are 1.37 (95% CI: 1.17-1.66) and 8.69 (95% CI: 7.66-10.03), respectively. Due to significant over-the-counter sales of naproxen, a reliable CF could not be estimated based on prescription statistics. Using an independent dataset of 186 and 149 wastewater samples collected in an urban catchment in 2011 and 2012, WBE results calculated using the new CFs matched well with the dispensed data for atenolol and carbamazepine in the catchment area.


Sensitive Derivative Synchronous and Micellar Enhanced Ecofriendly Spectrofluorimetric Methods for the Determination of Atenolol, Diclofenac, and Triclosan in Drinking Tap Water

Nardine Safwat, Maha F Abdel-Ghany, Miriam F Ayad
PMID: 33751067   DOI: 10.1093/jaoacint/qsaa100

Abstract

Nowadays, emergence of unexpected contaminants in drinking water is a challenging environmental problem facing humanity.
Two eco-friendly spectrofluorimetric methods were proposed for the determination of three unexpected contaminants in drinking tap water.
The first method is first derivative synchronous spectrofluorimetric method which was developed for simultaneous determination of atenolol (ATN) and diclofenac (DCF) without prior separation at Δλ = 70 nm and at Δλ = 80 nm for ATN and DCF, respectively. The second method was based on using sodium dodecyl sulfate (SDS) as fluorescent enhancer of triclosan (TCS) native fluorescence. TCS exhibits enhanced fluorescence at λ emission = 600 nm upon excitation at λ excitation = 299.4 nm. Solid phase extraction was carried out in both methods.
Linear calibration curves were obtained in concentration range of (4-3000 ng/mL) for ATN and (4-2000 ng/mL) for DCF, by measuring first derivative signal of fluorescence at 300 nm and 375.2 nm, respectively. TCS exhibits linear range (0.1-1 ng/mL) at 600 nm. Mean percentage recoveries were 101.04 ± 0.571, 99.66 ± 1.443, and 99.73 ± 0.566 for ATN, DCF, and TCS, respectively.
Validation of both methods were performed according to the International Conference on Harmonization guidelines. Results obtained were statistically compared with published methods and no significant differences were found. The proposed methods' greenness is evaluated using analytical Eco-scale and Green Analytical Procedure Index. A greenness comparison with previously published methods has been performed.
Both methods were found to be eco-friendly and were successfully applied for the determination of the emerging contaminants in drinking tap water.


A survey on the application of oral propranolol and atenolol for the management of infantile hemangiomas in mainland China: Survey on propranolol atenolol hemangiomas

Ze-Liang Zhao, Chao Liu, Qi-Zhang Wang, Wen-Bo Zhang, Lu Shao, Hai-Wei Wu, Jia-Wei Zheng
PMID: 33429792   DOI: 10.1097/MD.0000000000024146

Abstract

Since 2008, oral propranolol has evolved as the first-line therapy for infantile hemangiomas (IHs). Meanwhile, oral atenolol gradually shows comparative effectiveness versus oral propranolol with few side effects. Here, we conducted a mobile internal survey among a group of Chinese clinicians about how they choose the dosage, dose regimen, and dose escalation methods of propranolol and atenolol for the treatment of IH.A mobile-ready internal survey on the application of oral propranolol and oral atenolol for IH in mainland China was performed and distributed to 333 potential clinicians from different levels of healthcare institutions in mainland China. Eighty-one doctors responded to the survey. All the respondents had the experience of treating IH with oral propranolol and 32 had the experience with oral atenolol.Most of the doctors from tertiary hospitals chose 2 mg/kg/d twice daily, while most of those with the experience of propranolol from private hospitals chose 1 mg/kg/d once daily. More doctors from tertiary hospitals had the experience of atenolol than those from private hospitals.Oral atenolol has become another medication intervention option for IH in mainland China. This survey is helpful to standardize and develop a guideline of oral atenolol therapy for IH.


Novel organic assisted Ag-ZnO photocatalyst for atenolol and acetaminophen photocatalytic degradation under visible radiation: performance and reaction mechanism

Bhuvaneswari Ramasamy, Jeyanthi Jeyadharmarajan, Prakash Chinnaiyan
PMID: 33763832   DOI: 10.1007/s11356-021-13532-2

Abstract

This study is on photocatalytic degradation of pharmaceutical residues of atenolol (ATL) and acetaminophen (ACT) present in secondary effluent under visible light irradiation stimulated by Ag doped ZnO (Ag-ZnO) photocatalyst. Lawsonia inermis leaf extract was used for reduction of Zinc sulphate to ZnO nanoparticles (NPs). Further, ZnO NPs were doped with Ag and characterized by XRD, FT-IR, SEM-EDX, surface area analyzer, UV-Vis, and photoluminescence spectrometry to analyze the structure, morphology, chemical composition, and optical property. FT-IR analysis revealed major functional groups such as OH, C=O, and SEM analysis depicted the polyhedron shape of the NPs with size range of 100 nm. Ag-ZnO NPs were used in the photocatalytic degradation of ATL and ACT, and its removal was evaluated by varying initial contaminant concentration, catalyst dosage, and initial pH. Findings indicate that Ag-ZnO NPs demonstrated relative narrow bandgap and efficient charge separation that resulted in enhanced photocatalytic activity under visible light illumination. The photocatalytic degradation of ATL and ACT fitted well with pseudo-first-order kinetic model. Further, it was found that under optimal conditions of 5 mg/L of contaminants, pH of 8.5, and catalyst dose of 1 g/L, degradation efficiency of 70.2% (ATL) and 90.8% (ACT) was achieved for a reaction time of 120 min. More than 60% reduction in TOC was observed for both contaminants and OH• pathway was found to be the major removal process. Ag-ZnO photocatalyst showed good recycling performance, and these findings indicate that it could be cost effectively employed for removing emerging contaminants under visible light radiation.


Enzyme Models-From Catalysis to Prodrugs

Zeinab Breijyeh, Rafik Karaman
PMID: 34071328   DOI: 10.3390/molecules26113248

Abstract

Enzymes are highly specific biological catalysts that accelerate the rate of chemical reactions within the cell. Our knowledge of how enzymes work remains incomplete. Computational methodologies such as molecular mechanics (MM) and quantum mechanical (QM) methods play an important role in elucidating the detailed mechanisms of enzymatic reactions where experimental research measurements are not possible. Theories invoked by a variety of scientists indicate that enzymes work as structural scaffolds that serve to bring together and orient the reactants so that the reaction can proceed with minimum energy. Enzyme models can be utilized for mimicking enzyme catalysis and the development of novel prodrugs. Prodrugs are used to enhance the pharmacokinetics of drugs; classical prodrug approaches focus on alternating the physicochemical properties, while chemical modern approaches are based on the knowledge gained from the chemistry of enzyme models and correlations between experimental and calculated rate values of intramolecular processes (enzyme models). A large number of prodrugs have been designed and developed to improve the effectiveness and pharmacokinetics of commonly used drugs, such as anti-Parkinson (dopamine), antiviral (acyclovir), antimalarial (atovaquone), anticancer (azanucleosides), antifibrinolytic (tranexamic acid), antihyperlipidemia (statins), vasoconstrictors (phenylephrine), antihypertension (atenolol), antibacterial agents (amoxicillin, cephalexin, and cefuroxime axetil), paracetamol, and guaifenesin. This article describes the works done on enzyme models and the computational methods used to understand enzyme catalysis and to help in the development of efficient prodrugs.


Explore Compound Types